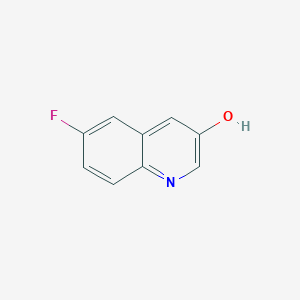

6-Fluoroquinolin-3-ol

概要

説明

6-Fluoroquinolin-3-ol is a fluorinated derivative of quinoline, a heterocyclic aromatic organic compound. The incorporation of a fluorine atom at the 6th position of the quinoline ring significantly enhances its biological activity and chemical properties.

作用機序

Target of Action

The primary targets of 6-Fluoroquinolin-3-ol, similar to other fluoroquinolones, are bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

this compound interacts with its targets by binding to the enzyme-DNA complex, stabilizing DNA strand breaks created by DNA gyrase and topoisomerase IV . This results in the formation of ternary complexes of the drug, enzyme, and DNA, which block the progress of the replication fork .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in bacterial DNA synthesis . By inhibiting DNA gyrase and topoisomerase IV, the compound disrupts DNA replication and transcription, leading to bacterial cell death .

Pharmacokinetics

Fluoroquinolones generally exhibit good oral bioavailability, broad tissue distribution, and are eliminated primarily by renal excretion .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and proliferation. By disrupting DNA synthesis, the compound leads to the death of bacterial cells .

Action Environment

The action of this compound, like other fluoroquinolones, can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability. Additionally, the presence of divalent cations like magnesium and calcium can interfere with the activity of fluoroquinolones .

生化学分析

Biochemical Properties

6-Fluoroquinolin-3-ol plays a crucial role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. The interaction involves the inhibition of these enzymes, leading to the disruption of bacterial DNA processes. Additionally, this compound can form complexes with metal ions, which may further influence its biochemical activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In bacterial cells, it inhibits DNA gyrase and topoisomerase IV, leading to the cessation of DNA replication and transcription. This inhibition results in bactericidal effects, making it a potent antibacterial agent. In mammalian cells, this compound has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. It can induce oxidative stress and apoptosis in cancer cells, highlighting its potential as an antineoplastic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are responsible for maintaining the supercoiling of bacterial DNA, which is essential for replication and transcription. By binding to these enzymes, this compound prevents the relaxation of supercoiled DNA, thereby inhibiting these critical processes. Additionally, the compound’s ability to form complexes with metal ions may enhance its inhibitory effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions but may degrade under extreme conditions such as high temperatures or acidic environments. Long-term studies have shown that this compound can maintain its antibacterial activity over extended periods, although its efficacy may diminish with prolonged exposure to light and air .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antibacterial activity with minimal adverse effects. At higher doses, it can cause toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and adverse effects become more pronounced .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450 play a significant role in its metabolism. The metabolites of this compound can influence metabolic flux and alter the levels of various metabolites in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross cell membranes via passive diffusion and may also be actively transported by specific transporters. The compound’s distribution is influenced by its binding to plasma proteins and its affinity for different tissues. Accumulation of this compound has been observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is known to localize in the cytoplasm and nucleus, where it interacts with its target enzymes. Post-translational modifications and targeting signals may direct this compound to specific cellular compartments, enhancing its efficacy. The localization within the nucleus is particularly important for its role in inhibiting DNA gyrase and topoisomerase IV .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Fluoroquinolin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzoyl fluoride with ethyl acetoacetate under acidic conditions, followed by cyclization to form the quinoline ring . Another approach involves the direct fluorination of quinolin-3-ol using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The use of microwave-assisted synthesis has also been explored to enhance reaction rates and yields .

化学反応の分析

Types of Reactions: 6-Fluoroquinolin-3-ol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinolin-3-one derivatives.

Reduction: Reduction reactions can yield dihydroquinoline derivatives.

Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like sodium hydride and organolithium compounds are employed for nucleophilic substitution reactions.

Major Products:

Oxidation: Quinolin-3-one derivatives.

Reduction: Dihydroquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

科学的研究の応用

6-Fluoroquinolin-3-ol has a wide range of applications in scientific research:

類似化合物との比較

Ciprofloxacin: A widely used fluoroquinolone antibiotic with a similar mechanism of action.

Norfloxacin: Another fluoroquinolone with applications in treating urinary tract infections.

Ofloxacin: Known for its broad-spectrum antibacterial activity.

Uniqueness: 6-Fluoroquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its fluorine atom at the 6th position enhances its lipophilicity and membrane permeability, contributing to its potent biological activity .

生物活性

6-Fluoroquinolin-3-ol is a compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound, with the molecular formula , is characterized by a fluorine atom at the 6-position of the quinoline ring and a hydroxyl group at the 3-position. This structural configuration is significant for its biological properties.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinoline derivatives, including this compound. It has shown efficacy against various bacterial strains and fungi. For instance, research indicates that derivatives of quinoline possess antibacterial properties against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens.

| Microorganism | Activity | Reference |

|---|---|---|

| Escherichia coli | Inhibitory effect | |

| Staphylococcus aureus | Significant antibacterial activity | |

| Candida albicans | Antifungal activity |

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.

| Cancer Cell Line | IC50 (µM) | Mechanism | Reference |

|---|---|---|---|

| HeLa | 25 | Apoptosis induction | |

| MCF-7 | 30 | Cell cycle arrest | |

| A549 | 20 | ROS generation |

3. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is crucial in conditions such as arthritis and other inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammation and microbial metabolism.

- Oxidative Stress Induction : It induces oxidative stress in cancer cells, leading to apoptosis.

- Signal Transduction Pathways : Modulation of pathways such as NF-kB and MAPK has been observed, which are critical for inflammation and cancer progression.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Antibacterial Efficacy Study : A study evaluated the antibacterial activity of various quinoline derivatives, including this compound, against resistant bacterial strains. Results indicated significant inhibition, suggesting potential for development as a new antibiotic agent.

- Cancer Research Investigation : In vitro studies on breast cancer cell lines demonstrated that treatment with this compound resulted in reduced viability and increased apoptosis, supporting its role as a potential anticancer drug.

特性

IUPAC Name |

6-fluoroquinolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-1-2-9-6(3-7)4-8(12)5-11-9/h1-5,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUEXQMHPXCXPMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694642 | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1167056-03-2 | |

| Record name | 6-Fluoro-3-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1167056-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoroquinolin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。